Desulfoxide4-DemethylOmeprazole

Catalog No.
S1798906
CAS No.
1384163-92-1
M.F
C16H17N3O2
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desulfoxide4-DemethylOmeprazole

CAS Number

1384163-92-1

Product Name

Desulfoxide4-DemethylOmeprazole

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-3,5-dimethyl-1H-pyridin-4-one

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C16H17N3O2/c1-9-8-17-13(10(2)16(9)20)7-15-18-12-5-4-11(21-3)6-14(12)19-15/h4-6,8H,7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

JGZCGSDRNJLWDD-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C)C1=O)CC2=NC3=C(N2)C=C(C=C3)OC

Synonyms

2-[(6-Methoxy-1H-benzimidazol-2-yl)methyl]-3,5-dimethyl-4(1H)-pyridinone

Canonical SMILES

CC1=CNC(=C(C1=O)C)CC2=NC3=C(N2)C=C(C=C3)OC

While Omeprazole is the active ingredient in many PPI medications, research into its metabolism has identified Desulfoxide4-DemethylOmeprazole as one of its breakdown products.

Here's what scientific research tells us about Desulfoxide4-DemethylOmeprazole:

  • Metabolite Identification and Characterization

    Research focuses on Desulfoxide4-DemethylOmeprazole as a byproduct of Omeprazole metabolism. Studies have identified its chemical structure and its presence in the breakdown process [, ].

  • Availability as a Research Chemical

    Several chemical suppliers offer Desulfoxide4-DemethylOmeprazole for purchase, indicating its potential use in further scientific investigations [, , ].

Des-SO-Omeprazole is an impurity that can form during the manufacturing process of Omeprazole []. It lacks the sulfur atom (desulfoxide) and a methyl group (demethyl) compared to the parent molecule []. While not a drug itself, its presence is important for quality control during Omeprazole production [].


Molecular Structure Analysis

Des-SO-Omeprazole possesses a heterocyclic structure with two key components: a substituted benzimidazole ring and a dimethylpyridine ring linked by a methylene bridge []. The absence of the sulfoxide group (S=O) compared to Omeprazole introduces a simpler sulfide (S) bond. The missing methyl group alters the electronic properties of the molecule.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Des-SO-Omeprazole, such as melting point, boiling point, and solubility, is scarce in scientific literature. This is likely because it's a byproduct and not a compound of primary interest.

Des-SO-Omeprazole lacks the functional group responsible for Omeprazole's action in the stomach. Omeprazole inhibits gastric acid secretion by converting to a sulfenic acid that binds to proton pumps in stomach parietal cells []. Since Des-SO-Omeprazole lacks the sulfoxide group for this conversion, it likely has no pharmacological activity.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

283.132076794 g/mol

Monoisotopic Mass

283.132076794 g/mol

Heavy Atom Count

21

UNII

GM6HY3RT5F

Dates

Last modified: 04-14-2024

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